2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 6, linked to a phenyl ring via an acetamide bridge.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-3-12-20-21(13-15)29-23(25-20)16-4-6-17(7-5-16)24-22(26)14-28-19-10-8-18(27-2)9-11-19/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNQQUZIZRPHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 6-methyl-1,3-benzothiazole subunit is synthesized via cyclization of 2-amino thiophenol with a substituted aldehyde. In a representative procedure, 2-amino-5-methylthiophenol reacts with 4-nitrobenzaldehyde under acidic conditions (e.g., polyphosphoric acid or HCl) to yield 4-(6-methyl-1,3-benzothiazol-2-yl)nitrobenzene . Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, producing 4-(6-methyl-1,3-benzothiazol-2-yl)aniline .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | 2-amino-5-methylthiophenol, 4-nitrobenzaldehyde, HCl, 110°C, 6h | 72–78 |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 3h | 85–90 |
Acetamide Formation
The aniline intermediate undergoes acetylation with 2-(4-methoxyphenoxy)acetyl chloride. This step requires careful control of stoichiometry to avoid over-acylation. In a typical protocol, 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is dissolved in dry dichloromethane (DCM) and treated with 1.2 equivalents of 2-(4-methoxyphenoxy)acetyl chloride in the presence of triethylamine (TEA) as a base . The reaction proceeds at 0–5°C for 2h, followed by room-temperature stirring for 12h.
Optimization Insights:
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Excess acyl chloride (>1.5 eq) leads to diacylation byproducts, reducing yields to <50% .
-
Alternatives to TEA (e.g., DMAP or pyridine) show comparable efficiency but require longer reaction times .
Coupling of the Methoxyphenoxy Group
The methoxyphenoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A preferred method involves reacting 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide with 4-methoxyphenol in the presence of K₂CO₃ in DMF at 80°C for 8h . This approach avoids racemization and achieves yields of 68–75%.
Comparative Analysis of Coupling Methods:
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 8h | 68–75 | >98% |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 25°C, 24h | 55–60 | 95% |
Purification and Characterization
Crude product purification is accomplished via column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization from ethanol/water . Structural confirmation relies on spectroscopic data:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–7.89 (m, 4H, Ar-H), 7.45–6.82 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃) .
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IR (KBr): 3275 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C) .
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance reproducibility and reduce reaction times. A patent-pending method utilizes a tandem cyclization-acylation process, achieving 82% yield with a space-time yield of 0.45 kg/L/h . Key parameters include:
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Temperature control (±2°C) during cyclization to minimize byproducts.
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In-line FTIR monitoring for real-time adjustment of acyl chloride addition .
Challenges and Mitigation Strategies
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Byproduct Formation:
-
Solvent Selection:
Emerging Methodologies
Recent advances include enzymatic acylation using lipase B from Candida antarctica, which achieves 70% yield under mild conditions (pH 7.0, 30°C) . This method reduces waste but remains cost-prohibitive for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Preparation of 4-methoxyphenol : Methylation of hydroquinone using dimethyl sulfate.
- Formation of 4-methoxyphenoxyacetic acid : Reaction of 4-methoxyphenol with chloroacetic acid.
- Synthesis of 6-methyl-1,3-benzothiazol-2-amine : Cyclization of 2-aminothiophenol with acetic anhydride.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for more complex organic molecules. Its unique structure allows it to be modified to create derivatives with varied properties.
Biology
- Bioactive Compound Investigation : Research has focused on its potential antimicrobial and anticancer properties. Studies suggest that the methoxyphenoxy group may enhance bioactivity by interacting with biological targets.
Medicine
- Therapeutic Potential : The compound is explored for its effects in drug discovery, particularly as a lead compound for developing new therapeutic agents. Its interaction with specific molecular targets is crucial for modulating biological activity.
Industry
- Specialty Chemicals Development : In industrial applications, it is utilized in creating specialty chemicals and materials, leveraging its unique chemical properties.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects attributed to its unique structural components.
- Antimicrobial Properties : Research highlighted its potential in inhibiting bacterial growth, suggesting that modifications to the methoxy group could enhance effectiveness.
- Drug Development : Ongoing research aims to optimize its structure for better therapeutic profiles, focusing on improving solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The benzothiazolylphenyl group can enhance the compound’s binding affinity and specificity. The acetamide linkage provides stability and facilitates the compound’s transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities:
Key Observations:
- Benzothiazole Core : Present in all compounds, suggesting a shared role in target binding (e.g., kinase or antimicrobial targets) .
- Acetamide Linker : A common feature enabling hydrogen bonding with biological targets.
- Substituent Variability : Modifications like bromine (), triazole-sulfanyl (), or sulfamoyl groups () alter lipophilicity, solubility, and steric effects.
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Methoxyphenoxy group : Enhances solubility and biological activity.
- Benzothiazolylphenyl group : Known for its pharmacological properties.
- Acetamide linkage : Contributes to the stability of the compound.
IUPAC Name and Molecular Formula
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H20N2O3S |
| Molecular Weight | 404.48 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The methoxyphenoxy group may modulate enzyme or receptor activity, while the benzothiazolylphenyl moiety enhances binding affinity and specificity. The acetamide linkage aids in the compound's stability and transport within biological systems.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as:
- Caspase activation : Leading to programmed cell death.
- DNA synthesis inhibition : Reducing proliferation rates in tumor cell lines like A549 and C6 .
Antimicrobial Activity
The compound is also being investigated for its potential antimicrobial properties. Benzothiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities .
Case Studies and Experimental Data
-
Anticancer Activity Evaluation :
- A study synthesized a series of benzothiazole derivatives and tested their anticancer effects using MTT assays.
- Results indicated that compounds with similar functional groups to this compound exhibited significant cytotoxicity against cancer cell lines.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with related benzothiazole derivatives is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative A | Lacks methoxy group | Moderate anticancer activity |
| Benzothiazole Derivative B | Contains acetamide but no methoxy | Low antimicrobial activity |
| This compound | Contains both methoxy and acetamide groups | High anticancer and antimicrobial activity |
Q & A
Q. How can researchers validate off-target effects in complex biological systems?
- Methodology :
- Proteome Profiling : Use affinity pulldown assays coupled with LC-MS/MS to identify non-target proteins .
- CRISPR Screening : Knockout candidate off-target genes (e.g., CYP3A4) to assess metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
